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Compound of Interest

Compound Name:
2,3-Difluoro-4-

hydroxybenzaldehyde

Cat. No.: B1323130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2,3-Difluoro-4-hydroxybenzaldehyde
and 3,4-dihydroxybenzaldehyde, focusing on their physicochemical properties, synthesis,

reactivity, and biological activities. This objective comparison is supported by available

experimental data to aid researchers in selecting the appropriate molecule for their specific

applications in drug discovery and materials science.

Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Difluoro-4-hydroxybenzaldehyde
and 3,4-dihydroxybenzaldehyde is presented in Table 1. The introduction of two fluorine atoms

in 2,3-Difluoro-4-hydroxybenzaldehyde significantly increases its molecular weight and is

expected to alter its electronic properties, polarity, and lipophilicity compared to 3,4-

dihydroxybenzaldehyde.

Table 1: Comparison of Physicochemical Properties
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Property
2,3-Difluoro-4-
hydroxybenzaldehyde

3,4-
dihydroxybenzaldehyde
(Protocatechuic aldehyde)

Molecular Formula C₇H₄F₂O₂ C₇H₆O₃

Molecular Weight 158.10 g/mol 138.12 g/mol [1][2]

Appearance Cream or pink powder
Yellowish crystalline powder or

needles[2]

Melting Point 138.0-145.0 °C 152–154 °C[2]

Solubility Data not available

Slightly soluble in water;

Soluble in ethanol, methanol,

acetone, and ether[2]

pKa Data not available 7.46 (Strongest Acidic)[3]

LogP Data not available 0.89[3]

CAS Number 676500-39-3 139-85-5[2]

Synthesis and Reactivity
2.1. Synthesis

2,3-Difluoro-4-hydroxybenzaldehyde: Detailed experimental protocols for the synthesis of

2,3-Difluoro-4-hydroxybenzaldehyde are not extensively reported in publicly available

literature. However, general synthetic strategies for fluorinated aromatic aldehydes may

involve the formylation of corresponding fluorinated phenols or the oxidation of fluorinated

benzyl alcohols.

3,4-dihydroxybenzaldehyde: Several methods for the synthesis of 3,4-

dihydroxybenzaldehyde have been reported. A common approach involves the condensation

reaction of catechol and glyoxylic acid to produce 3,4-dihydroxymandelic acid, which is then

subjected to oxidative decarboxylation to yield the final product.[4][5] Another method

involves the bromination of p-hydroxybenzaldehyde followed by hydrolysis in an ionic liquid.

[6]
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2.2. Reactivity

2,3-Difluoro-4-hydroxybenzaldehyde: The reactivity of 2,3-Difluoro-4-
hydroxybenzaldehyde is influenced by the electron-withdrawing nature of the two fluorine

atoms and the presence of the hydroxyl and aldehyde groups. The fluorine atoms are

expected to make the aromatic ring electron-deficient, potentially influencing its susceptibility

to nucleophilic aromatic substitution. The aldehyde and hydroxyl groups can undergo typical

reactions such as oxidation, reduction, and condensation.

3,4-dihydroxybenzaldehyde: The catechol moiety in 3,4-dihydroxybenzaldehyde makes it

susceptible to oxidation. The hydroxyl groups can be selectively protected to allow for

reactions at the aldehyde group.[7] The aldehyde group can participate in various

condensation reactions.

Biological Activity: A Comparative Overview
While direct comparative experimental data for 2,3-Difluoro-4-hydroxybenzaldehyde is

limited, we can infer potential activities based on the known biological profile of 3,4-

dihydroxybenzaldehyde and studies on other fluorinated benzaldehydes.

3.1. Antioxidant Activity

3,4-dihydroxybenzaldehyde: This compound is a known antioxidant.[8][9] Its catechol

structure allows it to effectively scavenge free radicals. Experimental data from DPPH (2,2-

diphenyl-1-picrylhydrazyl) radical scavenging assays can be used to quantify its antioxidant

capacity.

2,3-Difluoro-4-hydroxybenzaldehyde: The antioxidant activity of 2,3-Difluoro-4-
hydroxybenzaldehyde has not been extensively reported. The presence of electron-

withdrawing fluorine atoms may influence the hydrogen-donating ability of the phenolic

hydroxyl group, which is crucial for radical scavenging. Structure-activity relationship studies

on fluorinated phenols suggest that the position and number of fluorine substituents can

significantly impact antioxidant potential.[10] Further experimental validation using assays

like the DPPH assay is required to determine its specific antioxidant capacity.

3.2. Enzyme Inhibition
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3,4-dihydroxybenzaldehyde: This compound has been reported to be an effective inhibitor of

tyrosinase, an enzyme involved in melanin biosynthesis.[11] Its inhibitory activity makes it a

compound of interest for applications in cosmetics and as a treatment for hyperpigmentation

disorders.

2,3-Difluoro-4-hydroxybenzaldehyde: Direct experimental data on the enzyme inhibitory

activity of 2,3-Difluoro-4-hydroxybenzaldehyde is not readily available. However, studies

on other fluorinated benzaldehydes have shown that they can inhibit tyrosinase. The position

of the fluorine atom on the benzaldehyde ring has been shown to influence the inhibitory

potency, with para-substituted fluorobenzaldehydes generally exhibiting stronger inhibition

than ortho- or meta-substituted isomers.[4] The presence of two fluorine atoms at the 2 and 3

positions could potentially modulate its interaction with the active site of enzymes like

tyrosinase.

Experimental Protocols
4.1. DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

Sample Preparation: Dissolve the test compound (2,3-Difluoro-4-hydroxybenzaldehyde or

3,4-dihydroxybenzaldehyde) and a standard antioxidant (e.g., ascorbic acid) in methanol to

create a series of concentrations.

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample

concentration. A control well should contain 100 µL of DPPH solution and 100 µL of

methanol.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
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4.2. Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase.

Reagents:

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

L-DOPA solution (2.5 mM in phosphate buffer, pH 6.8).

Test compound and a known inhibitor (e.g., kojic acid) dissolved in a suitable solvent (e.g.,

DMSO).

Procedure:

In a 96-well plate, add 40 µL of the test compound solution at various concentrations.

Add 80 µL of phosphate buffer (pH 6.8) and 40 µL of the tyrosinase solution to each well.

Pre-incubate the plate at 25°C for 10 minutes.

Initiate the reaction by adding 40 µL of the L-DOPA solution.

Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes)

using a microplate reader.

Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Activity

of Control - Activity of Sample) / Activity of Control] x 100 where activity is the rate of change

in absorbance.

Visualizations
Experimental Workflow for Antioxidant Activity Screening
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Caption: Workflow for DPPH Radical Scavenging Assay.
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Caption: Inhibition of the Melanin Synthesis Pathway.
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3,4-dihydroxybenzaldehyde is a well-characterized compound with established antioxidant and

enzyme inhibitory properties. In contrast, 2,3-Difluoro-4-hydroxybenzaldehyde represents a

structurally related molecule with potentially altered biological activities due to the presence of

fluorine atoms. While direct experimental data for the fluorinated analog is scarce, the provided

comparative framework and experimental protocols offer a foundation for researchers to

conduct further investigations. The synthesis and evaluation of the biological activities of 2,3-
Difluoro-4-hydroxybenzaldehyde are warranted to fully elucidate its potential in drug

discovery and other applications. The electron-withdrawing nature of the fluorine atoms may

lead to unique reactivity and biological interactions that differ significantly from its non-

fluorinated counterpart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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